molecular formula C6H10O3 B6235141 methyl 3,3-dimethyloxirane-2-carboxylate CAS No. 5584-70-3

methyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B6235141
CAS No.: 5584-70-3
M. Wt: 130.1
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Description

Methyl 3,3-dimethyloxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₇H₁₀O₃ (calculated from ). It is synthesized via epoxidation of α,β-unsaturated esters, achieving a 55% yield under optimized conditions (method D) . Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 1.32 (s, 3H), 1.38 (s, 3H), 3.7 (s, 3H, CO₂Me).
  • IR: Strong carbonyl absorption at 1760–1735 cm⁻¹ .

The compound’s 3,3-dimethyl substitution on the oxirane ring introduces steric hindrance, influencing its reactivity and physical properties.

Properties

CAS No.

5584-70-3

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylacrylic acid with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired epoxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo epoxidation under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

    Substitution: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions to achieve ring-opening.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.

Scientific Research Applications

Methyl 3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Methyl 2,3-Dimethyloxirane-2-carboxylate (7b)
  • Structure: Methyl group at C2 and C3 positions.
  • Synthesis: 55% yield via epoxidation (similar to the target compound) but with distinct NMR shifts (δ 1.26 (s), 1.45 (d), 3.67 (s)) due to differing substituent positions .
Ethyl 2-Ethyl-3,3-dimethyloxirane-2-carboxylate
  • Structure: Ethyl ester group and additional ethyl substituent at C2.
  • Molecular Weight: 172.22 g/mol (C₉H₁₆O₃ ) vs. 158.15 g/mol for the target compound .
  • Impact: Larger ester group (ethyl) increases hydrophobicity (logP) and boiling point.

Halogenated Derivatives

Methyl 2-Chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate
  • Structure: Chlorine at C2 and cyclopentyl group at C3.
  • Molecular Weight: 218.68 g/mol (C₁₀H₁₅ClO₃ ) .
  • Reactivity: Chlorine’s electronegativity enhances electrophilicity of the epoxide, favoring ring-opening reactions.

Aromatic Substituents

Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate
  • Structure: Phenyl group at C3.
  • Molecular Weight: 178.18 g/mol (C₁₀H₁₀O₃ ) .
Methyl 3-(4-Methoxyphenyl)-2-methyloxirane-2-carboxylate
  • Structure: 4-Methoxyphenyl and methyl groups at C3 and C2.
  • Impact: Methoxy group donates electrons, stabilizing the epoxide ring and altering reaction pathways .

Cycloalkyl Substituents

Methyl 3-Cyclopentyl-2,3-dimethyloxirane-2-carboxylate
  • Structure: Cyclopentyl and methyl groups at C3.
  • Impact: Bulky cyclopentyl group increases steric hindrance, reducing reaction rates but improving thermal stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Key Spectral Data (¹H-NMR) Reference ID
Methyl 3,3-dimethyloxirane-2-carboxylate C₇H₁₀O₃ 158.15 3,3-dimethyl 55 δ 1.32 (s), 1.38 (s), 3.7 (s)
Methyl 2,3-dimethyloxirane-2-carboxylate C₇H₁₀O₃ 158.15 2,3-dimethyl 55 δ 1.26 (s), 1.45 (d), 3.67 (s)
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate C₉H₁₆O₃ 172.22 2-ethyl, 3,3-dimethyl N/A N/A
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate C₁₀H₁₅ClO₃ 218.68 2-Cl, 3-cyclopentyl N/A N/A
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate C₁₀H₁₀O₃ 178.18 3-phenyl N/A N/A

Key Findings

Steric Effects: 3,3-Dimethyl substitution (target compound) creates greater steric hindrance than 2,3-dimethyl analogs, reducing reactivity in epoxide ring-opening reactions .

Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the epoxide, while electron-donating groups (e.g., methoxy) stabilize the ring .

Synthetic Challenges: Bulky substituents (e.g., cyclopentyl) often lead to lower yields or discontinued production .

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